

An In-depth Technical Guide to the Spectral Data of Daphnodorin B

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Daphnodorin B**, a biflavonoid isolated from plants of the Daphne genus. The information presented here, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications, particularly in oncology.

Molecular Structure

Daphnodorin B has the molecular formula C_30H_22O_10 and a molecular weight of 542.5 g/mol . Its complex structure has been elucidated through various spectroscopic techniques.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for confirming the molecular formula and identifying **Daphnodorin B** in complex mixtures. The primary technique used is Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS).

Table 1: High-Resolution Mass Spectrometry Data for **Daphnodorin B**



Parameter	Value	Reference
Retention Time (RT)	12.54 min	[1]
Observed m/z [M-H] ⁻	541.1143	[1]
Calculated m/z [M-H] ⁻	541.1144	
Molecular Formula	C_30H_21O_10	[1]
Mass Error (ppm)	-0.18	[1]

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is indispensable for the complete structural elucidation of **Daphnodorin B**. The following tables summarize the assigned chemical shifts.

Table 2: ¹H NMR Spectral Data of **Daphnodorin B** (Solvent and Frequency not specified in available abstracts)

Position	δ (ppm)	Multiplicity	J (Hz)	
Data not available in a				
complete, assigned				
tabular format in the				
searched literature.				

Table 3: ¹³C NMR Spectral Data of **Daphnodorin B** (Solvent and Frequency not specified in available abstracts)

Position	δ (ppm)	
Data not available in a complete, assigned		
tabular format in the searched literature.		

Note: While several publications reference the use of ¹H NMR, ¹³C NMR, and 2D NMR for the structure elucidation of **Daphnodorin B**, the complete and assigned spectral data in a tabular



format was not available in the public domain at the time of this search. The full data is expected to be present in the detailed experimental sections or supplementary information of publications reporting the initial isolation and characterization of **Daphnodorin B**, such as in studies on the chemical constituents of Daphne odora var. margirmta.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for flavonoids like **Daphnodorin B**. Specific parameters may vary based on the instrumentation and experimental goals.

Isolation of **Daphnodorin B**: **Daphnodorin B** is typically isolated from the roots and stems of Daphne species. A general procedure involves:

- Air-drying and powdering the plant material.
- Extraction with a suitable solvent, such as methanol or ethanol.
- The crude extract is then subjected to partitioning with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol.
- The flavonoid-rich fractions are then purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy:

- Sample Preparation: A few milligrams of purified **Daphnodorin B** are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a 5 mm NMR tube.
- Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).



Mass Spectrometry:

- Sample Preparation: A dilute solution of purified **Daphnodorin B** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with a liquid chromatography system.
- Ionization: Electrospray ionization (ESI) is commonly used, typically in the negative ion mode for flavonoids.
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to confirm the molecular weight and aid in structure elucidation.

Biological Activity and Signaling Pathways

Daphnodorin B has demonstrated significant antitumor activity.[2] It has been shown to inhibit tumor growth and metastasis by protecting host immunocytes and selectively inhibiting tumor cell proliferation.[2] Recent studies have also implicated **Daphnodorin B** in promoting keratinocyte migration through the ERK/MMP9 pathway, suggesting its potential role in wound healing.[1]

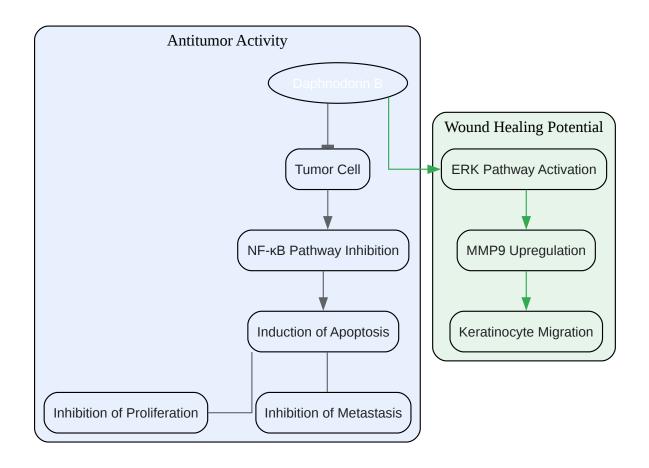
Below are diagrams illustrating the experimental workflow for isolating and identifying **Daphnodorin B** and a conceptual representation of its antitumor signaling pathway.



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Caption: Experimental workflow for the isolation and structural elucidation of **Daphnodorin B**.





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Caption: Conceptual signaling pathways of **Daphnodorin B**'s biological activities.

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